molecular formula C9H9Cl2NO2 B14504716 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid CAS No. 62774-94-1

2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid

Cat. No.: B14504716
CAS No.: 62774-94-1
M. Wt: 234.08 g/mol
InChI Key: PEXKRKRLGXJMKV-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid is a halogenated heterocyclic compound It is characterized by the presence of chlorine atoms at the 2nd and 6th positions, an ethyl group at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 5-ethyl-4-methylpyridine-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the starting material is subjected to chlorinating agents in the presence of catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-methylpyridine-3-carboxylic acid
  • 2,6-Dichloro-4-methylpyridine-3-carboxylic acid
  • 2,6-Dichloro-5-ethylpyridine-3-carboxylic acid

Uniqueness

2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

CAS No.

62774-94-1

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2,6-dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-3-5-4(2)6(9(13)14)8(11)12-7(5)10/h3H2,1-2H3,(H,13,14)

InChI Key

PEXKRKRLGXJMKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N=C1Cl)Cl)C(=O)O)C

Origin of Product

United States

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